molecular formula C9H18BrMgN B13743105 Magnesium;cyclohexyl(propan-2-yl)azanide;bromide CAS No. 100207-82-7

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide

Cat. No.: B13743105
CAS No.: 100207-82-7
M. Wt: 244.46 g/mol
InChI Key: GJLKEMXUFZIYRN-UHFFFAOYSA-M
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Description

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is a chemical compound with the molecular formula C9H18BrMgN. It is a type of organomagnesium compound, which is often used in organic synthesis due to its reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes a cyclohexyl group, a propan-2-yl group, and an azanide group bonded to magnesium and bromide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide can be synthesized through the reaction of cyclohexylamine with isopropyl bromide in the presence of magnesium. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) to prevent the magnesium from reacting with water. The reaction conditions usually involve moderate temperatures and an inert atmosphere to avoid oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is carefully controlled to ensure high purity and yield. The use of automated systems for mixing and temperature control helps in maintaining consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by another nucleophile.

    Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain organic reactions.

Common Reagents and Conditions

Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions typically occur under anhydrous conditions to prevent the decomposition of the organomagnesium compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the product would be a new organomagnesium compound with the nucleophile replacing the bromide ion .

Scientific Research Applications

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Catalysis: The compound can act as a catalyst in certain polymerization reactions, enhancing the efficiency and selectivity of the process.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form strong carbon-magnesium bonds.

Mechanism of Action

The mechanism of action of Magnesium;cyclohexyl(propan-2-yl)azanide;bromide involves the formation of a reactive organomagnesium intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmagnesium Bromide: Similar in structure but lacks the propan-2-yl group.

    Isopropylmagnesium Bromide: Similar but lacks the cyclohexyl group.

    Diisopropylmagnesium: Contains two isopropyl groups instead of one cyclohexyl and one isopropyl group.

Uniqueness

Magnesium;cyclohexyl(propan-2-yl)azanide;bromide is unique due to its combination of a cyclohexyl group and a propan-2-yl group bonded to magnesium. This unique structure provides it with distinct reactivity and selectivity in organic synthesis, making it a valuable reagent in various chemical processes .

Properties

CAS No.

100207-82-7

Molecular Formula

C9H18BrMgN

Molecular Weight

244.46 g/mol

IUPAC Name

magnesium;cyclohexyl(propan-2-yl)azanide;bromide

InChI

InChI=1S/C9H18N.BrH.Mg/c1-8(2)10-9-6-4-3-5-7-9;;/h8-9H,3-7H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GJLKEMXUFZIYRN-UHFFFAOYSA-M

Canonical SMILES

CC(C)[N-]C1CCCCC1.[Mg+2].[Br-]

Origin of Product

United States

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